Tas-106
Description
Historical Context of Ethynylcytidine Discovery and Early Research
The synthesis of ethynyl-modified nucleosides, including ethynylcytidine, dates back several decades. Early research in this area focused on developing nucleoside analogues with potential antiviral and antitumor activities. The synthesis of 1-(β-D-Arabinofuranosyl)-5-ethynylcytosine, an arabinofuranosyl analogue of ethynylcytidine, and the evaluation of its biochemical and antiviral properties were reported as early as 1987. acs.org The antitumor ribonucleoside analogue 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd), which is the focus here, was synthesized in 1995 and demonstrated strong antitumor activity. researchgate.netnih.gov
Early studies aimed to understand the metabolic fate and mechanism of action of ECyd. Research using mouse mammary tumor FM3A cells showed that ECyd is rapidly phosphorylated to its active triphosphate form, ethynylcytidine triphosphate (ECTP). researchgate.netnih.gov This metabolite was found to be remarkably stable within the cells, with a half-life of 21 hours in cultured FM3A cells. researchgate.netnih.gov Investigations into the metabolic pathway revealed that ECyd primarily follows a "closed" pathway leading to ECTP, with minimal conversion to deaminated uridine (B1682114) forms. researchgate.netnih.gov This metabolic characteristic was suggested to be important for its antitumor activity. researchgate.netnih.gov
Significance of Ethynylcytidine as a Ribonucleoside Analogue in Biological Inquiry
Ethynylcytidine holds significant importance in biological inquiry primarily due to its function as a ribonucleoside analogue that interferes with RNA synthesis and its utility as a tool in click chemistry for labeling biological molecules.
As a synthetic cytidine (B196190) nucleoside, ECyd contains an ethynyl (B1212043) group that allows it to act as a potent inhibitor of RNA synthesis. medkoo.commedchemexpress.com Its active metabolite, ECTP, competitively inhibits RNA polymerases I, II, and III, thereby blocking transcription. researchgate.netnih.govmedkoo.com This inhibition of RNA synthesis is a key mechanism underlying its biological effects, particularly its antitumor activity observed in various cancer models. medkoo.commedchemexpress.com Studies have shown that ECyd can effectively inhibit cellular proliferation in various cancer cell lines at nanomolar concentrations. researchgate.net
Beyond its role as a transcriptional inhibitor, ethynylcytidine is also valuable in academic research as a click chemistry reagent. medchemexpress.com The alkyne group present in ECyd allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing azide (B81097) groups. medchemexpress.comjenabioscience.com This bioorthogonal reaction enables the labeling and tracking of RNA synthesis in live cells. jenabioscience.comnih.gov For instance, 5-ethynylcytidine (B1258090) (5-EC), an isomer, has been used as a replacement for bromouridine (BrU) to measure de novo RNA synthesis. jenabioscience.com 5-EC is cell-permeable and incorporates into nascent RNA, which can then be detected using fluorescent azides via click chemistry, allowing for visualization of transcription through fluorescence microscopy. jenabioscience.comnih.gov This application provides a sensitive method for assaying transcription rates in various tissues and cell lines. nih.gov
Research findings highlight the potent cytotoxicity of Ethynylcytidine across a range of human tumor cell lines, with IC50 values demonstrating its effectiveness at low concentrations, particularly with longer exposure times. medchemexpress.comchemsrc.com
| Cell Line | IC50 (4 h exposure) | IC50 (24 h exposure) | IC50 (72 h exposure) |
|---|---|---|---|
| A549 | 0.114 µM caymanchem.com | 0.015 - 0.067 µM medchemexpress.comchemsrc.com | 0.008 - 0.058 µM medchemexpress.comchemsrc.com |
| NUGC-3 | 1.032 µM caymanchem.com | 0.015 - 0.067 µM medchemexpress.comchemsrc.com | 0.008 - 0.058 µM medchemexpress.comchemsrc.com |
| HT-29 | 0.539 µM caymanchem.com | 0.015 - 0.067 µM medchemexpress.comchemsrc.com | 0.008 - 0.058 µM medchemexpress.comchemsrc.com |
| MIA PaCa-2 | 0.198 µM caymanchem.com | 0.015 - 0.067 µM medchemexpress.comchemsrc.com | 0.008 - 0.058 µM medchemexpress.comchemsrc.com |
| MCF-7 | 0.326 µM caymanchem.com | 0.015 - 0.067 µM medchemexpress.comchemsrc.com | 0.008 - 0.058 µM medchemexpress.comchemsrc.com |
Note: IC50 ranges for 24h and 72h exposures are provided as reported across multiple cell lines. Specific IC50 values for each cell line at these time points may vary in the cited literature.
Further research has explored the synergistic effects of Ethynylcytidine in combination therapies. For instance, ECyd has been shown to enhance the anti-tumor efficacy of cisplatin (B142131) in various tumor types, including cisplatin-resistant cell lines. nih.govnih.gov This synergistic effect is, in part, attributed to ECyd's ability to inhibit the function and expression of the Vaults complex, a cellular structure implicated in drug resistance. nih.govnih.gov
The study of Ethynylcytidine continues to provide valuable insights into RNA metabolism, the mechanisms of action of nucleoside analogues, and the development of new research tools and potential therapeutic strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWEPHGRUDAJN-DYUFWOLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939319 | |
| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180300-43-0 | |
| Record name | 3'-c-Ethynylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180300430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-106 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAS-106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3O05I09ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Modifications of Ethynylcytidine
Synthetic Methodologies for Ethynylcytidine and Related Ethynyl-Modified Nucleosides
The introduction of an ethynyl (B1212043) group into nucleosides, particularly at the C-5 position of pyrimidines or the C-3' position of the sugar, requires specific synthetic approaches. Several methods have been developed for the synthesis of Ethynylcytidine and related ethynyl-modified nucleosides.
Sonogashira Coupling Reactions in Ethynylcytidine Synthesis
The Sonogashira coupling reaction is a widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides wikipedia.org. This reaction has been successfully applied in the synthesis of ethynyl-modified nucleosides, including those related to Ethynylcytidine. For instance, Sonogashira coupling has been employed to synthesize alkyne-modified nucleoside analogues, such as 5-ethynylcytidine (B1258090) (EC) and 8-ethynyladenosine (EA), by reacting a halogenated nucleoside precursor with a terminal alkyne nih.gov. The reaction typically utilizes a palladium catalyst and a copper co-catalyst under mild conditions, often at room temperature and with a mild base wikipedia.org. This methodology allows for the introduction of the ethynyl group at specific positions on the nucleobase nih.gov.
Condensation of 5-Ethynylcytosine (B3428137) with Protected Sugar Derivatives for Nucleoside Formation
A classical approach for synthesizing nucleosides involves the condensation of a pre-formed nucleobase with a protected sugar derivative scripps.edu. For Ethynylcytidine, this method can involve the condensation of 5-ethynylcytosine with an appropriately protected ribose derivative. A seminal study detailed the condensation of the trimethylsilyl (B98337) derivative of 5-ethynylcytosine with blocked sugar derivatives to produce nucleosides like 5-ethynylcytidine and 2'-deoxy-5-ethynylcytidine rsc.orgvulcanchem.comrsc.org. This glycosylation reaction typically involves reacting the silylated nucleobase with a protected sugar in the presence of a Lewis acid catalyst researchgate.net. Subsequent deprotection of the sugar moiety yields the desired nucleoside rsc.orgvulcanchem.comrsc.org. This method allows for the controlled formation of the N-glycosidic bond and the synthesis of both ribonucleosides and deoxyribonucleosides rsc.orgrsc.org.
Multi-step Organic Reactions for Ethynyl Group Introduction on Pyrimidine (B1678525) Bases
The synthesis of 5-ethynylcytosine, the nucleobase component of 5-ethynylcytidine, often involves multi-step organic reactions to introduce the ethynyl group onto the pyrimidine ring vulcanchem.com. One approach described involves starting from a substituted pyrimidine, such as 2,4-dichloro-5-(1-chlorovinyl)pyrimidine. Treatment with ammonia (B1221849) yields intermediates that undergo base-catalyzed elimination to form the ethynyl group at the C-5 position of the cytosine base rsc.orgvulcanchem.comrsc.org. These multi-step sequences allow for the precise functionalization of the pyrimidine core before its condensation with a sugar derivative vulcanchem.com.
Design and Synthesis of Ethynylcytidine Analogues and Derivatives
The design and synthesis of Ethynylcytidine analogues and derivatives are driven by the desire to explore structure-activity relationships, improve pharmacological properties, or create tools for biological studies tandfonline.comtandfonline.comnih.govacs.org. Modifications can be made to the nucleobase, the sugar moiety, or by conjugating Ethynylcytidine to other molecules.
Nucleobase-Modified Analogues of Ethynylcytidine
Nucleobase modifications of Ethynylcytidine involve altering the cytosine base while retaining the ethynyl group or a modified sugar. These modifications can influence the compound's interaction with enzymes, its metabolic fate, and its biological activity tandfonline.comnih.govnih.gov. For example, studies have synthesized nucleobase-modified analogues of 3'-C-ethynylcytidine (ECyd) and its uracil (B121893) analog (EUrd) to investigate their anticancer activity tandfonline.comnih.govnih.gov. These analogues can include halogens or other substituents at different positions on the cytosine ring tandfonline.com. The synthesis of these analogues often starts from a modified or protected sugar derivative, which is then coupled with the desired modified nucleobase using methods like the Vorbrüggen technique tandfonline.com.
Duplex and Multidrug Conjugates Incorporating Ethynylcytidine
Ethynylcytidine has been incorporated into duplexes and multidrug conjugates to create novel therapeutic or research agents iiarjournals.orgoncotarget.comoup.com. This strategy aims to combine the properties of Ethynylcytidine with those of other molecules, potentially leading to synergistic effects, improved delivery, or altered mechanisms of action iiarjournals.orgoncotarget.com. For instance, duplex drugs linking 3'-C-ethynylcytidine (ECyd) with other antimetabolites, such as 5-fluorodeoxyuridine (5-FdU), have been synthesized iiarjournals.orgoncotarget.comdntb.gov.ua. These conjugates can be formed via phosphodiester linkages or through linker molecules, such as a glycerine lipid backbone iiarjournals.org. The synthesis of these conjugates requires methodologies for coupling nucleosides or nucleotides, often involving phosphorylation and coupling steps iiarjournals.org. The resulting duplex or multidrug conjugates can exhibit different cellular uptake and metabolic profiles compared to the parent compounds iiarjournals.orgoncotarget.com.
Data Table: Synthetic Yields of 5-Ethynylcytosine Derivatives (Adapted from Robins et al., 1978) vulcanchem.com
| Compound | Yield (%) | Anomer Ratio (α:β) |
| 5-Ethynylcytidine | 62 | 1:3.2 |
| 2′-Deoxy-5-ethynylcytidine | 58 | 1:2.8 |
| α-2′-Deoxy-5-ethynylcytidine | 17 | N/A |
Branched and Other Structurally Diverse Ethynylcytidine Derivatives
The chemical synthesis of ethynylcytidine derivatives involves multi-step organic reactions to introduce the ethynyl group and other modifications onto the cytosine base or the sugar moiety researchgate.netvulcanchem.com. These modifications can result in branched structures or other diverse arrangements, influencing the biological activity and metabolic fate of the resulting nucleosides acs.orgbyu.edunih.gov.
One approach to synthesizing branched-chain sugar nucleoside analogs involves treating epoxy-sugar derivatives with carbon nucleophiles, such as ethynyl lithium nih.gov. This method has been used to create compounds like 3'-deoxy-3'-ethynyl-5'-O-trityl-ara-uridine, which can then be further modified nih.gov. Another strategy involves the condensation of trimethylsilyl-protected nucleobases with appropriately protected sugar derivatives vulcanchem.comrsc.org. For instance, the trimethylsilyl derivative of 5-ethynylcytosine can react with protected ribose or deoxyribose sugars, followed by deprotection, to yield nucleosides such as 5-ethynylcytidine and 2'-deoxy-5-ethynylcytidine vulcanchem.comrsc.org. The anomers (α and β) of these derivatives can often be separated chromatographically vulcanchem.comrsc.org.
Research has explored modifications at various positions of the cytidine (B196190) structure to generate diverse analogs. These include modifications at the N4-position of the cytosine nucleobase, ranging from small to bulky and from polar to hydrophobic groups mdpi.com. The synthesis of N4-alkoxycytidines, for example, can be achieved through reactions between cytidine and amine hydrochloride salts mdpi.com. Additionally, modifications to the sugar moiety are tolerated, leading to derivatives with altered properties mdpi.com. Examples include 2'-O-methyluridine, 2',3'-O-isopropylidineuridine, and 2',3'-dideoxyuridine (B1630288) mdpi.com.
Studies on structure-activity relationships have involved the synthesis of various 3'-C-carbon-substituted analogs of 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (ECyd), including 1-propynyl, 1-butynyl, ethenyl, ethyl, and cyclopropyl (B3062369) derivatives researchgate.netacs.org. Investigations have also focused on 3'-deoxy analogs and 3'-homologues with different configurations to understand the impact of the 3'-hydroxyl group and the spacing between the 3'-carbon and the ethynyl group researchgate.netacs.org. A 2'-ethynyl derivative of ECyd has also been synthesized to examine the spatial requirements of the ethynyl group researchgate.netacs.org.
The synthesis of conformationally restricted and nucleobase-modified analogs of ECyd and its uracil analog (EUrd) has also been reported tandfonline.comnih.gov. These studies aim to understand how structural constraints and nucleobase variations influence activity tandfonline.comnih.gov. While some conformationally restricted analogs did not show anticancer activity, certain nucleobase modifications, such as 5-iodo-EUrd and 5-bromo-EUrd, displayed potent activity tandfonline.com.
Chemoenzymatic approaches are also being explored for the synthesis of nucleoside analogs, including those with modifications to the sugar ring, such as 4'-thionucleosides digitellinc.com. This involves a combination of chemical synthesis and enzymatic diversification strategies digitellinc.com.
Detailed research findings on the synthesis of specific branched or structurally diverse ethynylcytidine derivatives often include information on synthetic yields and the ratios of resulting anomers vulcanchem.com. For example, a seminal study detailed the synthesis of 5-ethynylcytidine and 2'-deoxy-5-ethynylcytidine, reporting specific yields and α:β anomer ratios vulcanchem.com.
| Compound | Yield (%) | Anomer Ratio (α:β) |
| 5-Ethynylcytidine | 62 | 1:3.2 |
| 2′-Deoxy-5-ethynylcytidine | 58 | 1:2.8 |
| α-2′-Deoxy-5-ethynylcytidine | 17 | N/A |
Data adapted from Robins et al. (1978) vulcanchem.com.
Further research into branched and other diverse ethynylcytidine derivatives continues to explore novel synthetic routes and structural variations to identify compounds with specific biological activities or improved properties for various applications, such as metabolic labeling or therapeutic development digitellinc.comnih.govresearchgate.net.
Molecular Mechanisms of Action of Ethynylcytidine
Cellular Uptake and Intracellular Metabolic Activation of Ethynylcytidine
Ethynylcytidine enters cells and undergoes a series of phosphorylation steps to become its active metabolite. This metabolic activation is crucial for its pharmacological activity spandidos-publications.comnih.govsnmjournals.org.
Phosphorylation Pathways of Ethynylcytidine to Ethynylcytidine-5'-Triphosphate (ECTP)
Upon entering the cell, ethynylcytidine is initially phosphorylated to 3'-ethynylcytidine-5'-monophosphate (ECMP) spandidos-publications.comnih.gov. This is the first committed step in its activation pathway. ECMP is then sequentially phosphorylated to 3'-ethynylcytidine-5'-diphosphate (ECDP) and finally to the active metabolite, 3'-ethynylcytidine-5'-triphosphate (ECTP) spandidos-publications.comnih.govsnmjournals.org. ECTP is considered the ultimate active form responsible for the observed antitumor effects nih.gov.
Role of Uridine-Cytidine Kinase (UCK) in Ethynylcytidine Phosphorylation
The initial phosphorylation of ethynylcytidine to ECMP is primarily catalyzed by uridine-cytidine kinase (UCK) spandidos-publications.comsnmjournals.orgresearchgate.netkarger.comsci-hub.se. Specifically, uridine-cytidine kinase 1 (UCK1) and uridine-cytidine kinase 2 (UCK2) are involved in this rate-limiting step of activation nih.govkarger.commdpi.comresearchgate.net. Research indicates that UCK2 is often expressed at higher levels in cancer cells compared to normal cells, and its expression level correlates with the phosphorylation activity of ECyd nih.govkarger.comfrontiersin.org. This preferential expression of UCK2 in tumor cells may contribute to the selective activation of ECyd within malignant tissues nih.govfrontiersin.org. Studies have shown that the catalytic efficiency of UCK2 is significantly higher than that of UCK1 researchgate.netfrontiersin.org.
Stability and Intracellular Fate of Ethynylcytidine Metabolites
The primary intracellular metabolite of ethynylcytidine is ECTP, which accumulates in cells after exposure to ECyd spandidos-publications.comoup.com. ECTP has demonstrated significant stability within cultured cells. For instance, in mouse mammary tumor FM3A cells, ECTP was found to have a half-life of approximately 21 hours researchgate.netoup.com. Another study reported a half-life of about 81 hours in the same cell line, highlighting its relatively long intracellular retention compared to other nucleoside triphosphates like arabinofuranosyl cytosine triphosphate karger.com. This stability and sustained intracellular presence of ECTP are believed to contribute to its potent cytotoxicity spandidos-publications.comoup.com. Deaminated ECyd derivatives have been observed as minor metabolites, suggesting that conversion to uridine (B1682114) forms at the nucleoside or nucleotide stage is not a major metabolic pathway for ECyd researchgate.netoup.com. The metabolic pathway of ECyd to ECTP appears to be relatively "closed," favoring the accumulation of the active triphosphate researchgate.netoup.com.
Direct Inhibition of RNA Polymerases by Ethynylcytidine-5'-Triphosphate (ECTP)
The cytotoxic effects of ECTP are primarily mediated through the direct inhibition of DNA-dependent RNA polymerases spandidos-publications.comnih.govdrugbank.comsnmjournals.orgresearchgate.netoup.com.
Competitive Inhibition Kinetics of RNA Polymerase I, II, and III by ECTP
ECTP acts as a competitive inhibitor of eukaryotic RNA polymerases I, II, and III nih.govdrugbank.comresearchgate.netkarger.compatsnap.com. This competitive inhibition occurs with respect to the natural substrate, cytidine-5'-triphosphate (B129977) (CTP) spandidos-publications.com. Studies using isolated nuclei from FM3A mouse tumor cells revealed a competitive inhibition of RNA polymerase by ECTP with a Ki value of 21 nM, while the Km value for CTP was 8.0 μM spandidos-publications.comresearchgate.netoup.com. This indicates a high affinity of ECTP for the enzyme compared to the natural nucleotide. ECTP has been found to be a nonselective inhibitor of RNA polymerases I, II, and III karger.com.
Data on Competitive Inhibition Kinetics:
| Enzyme | Inhibitor | Ki Value (nM) | Natural Substrate | Km Value (μM) | Reference |
| RNA Polymerase (in isolated nuclei) | ECTP | 21 | CTP | 8.0 | spandidos-publications.comresearchgate.netoup.com |
Implications for Global RNA Biosynthesis
The inhibition of RNA polymerases I, II, and III by ECTP has significant implications for global RNA biosynthesis spandidos-publications.comnih.govoup.comscbt.com. RNA polymerase I is responsible for the transcription of ribosomal RNA (rRNA), RNA polymerase II transcribes messenger RNA (mRNA) and some small nuclear RNAs (snRNAs), and RNA polymerase III synthesizes transfer RNA (tRNA), 5S rRNA, and other small RNAs nih.gov. By inhibiting these key enzymes, ECTP disrupts the synthesis of all major classes of RNA, leading to a broad suppression of cellular transcription spandidos-publications.comnih.govoup.comscbt.com. This widespread inhibition of RNA synthesis is a primary mechanism by which ethynylcytidine exerts its cytotoxic effects spandidos-publications.comoup.com. While 5-fluorouracil (B62378), another antitumor nucleoside, is incorporated into RNA and affects pre-rRNA processing, ECyd's action on RNA appears different, primarily through RNA polymerase antagonism by ECTP spandidos-publications.com. The continuous presence of high intracellular concentrations of ECTP is thought to be necessary for sustained inhibition of RNA synthesis and its cytocidal effect spandidos-publications.com.
Downstream Molecular and Cellular Effects Induced by Ethynylcytidine
The inhibition of RNA synthesis by ethynylcytidine triggers several downstream events that contribute to its cytotoxic effects and the induction of apoptosis.
Induction of Ribosomal RNA (rRNA) Fragmentation
Ethynylcytidine treatment leads to the fragmentation of ribosomal RNA (rRNA), specifically 28S rRNA oup.comnih.govresearchgate.net. This fragmentation is a characteristic feature observed in cells undergoing apoptosis induced by ethynylcytidine oup.com. The cleavage pattern and sites of rRNA fragmentation induced by ethynylcytidine are identical or similar to those mediated by RNase L oup.comnih.govresearchgate.net. This suggests a direct link between ethynylcytidine's action and the activation of the RNase L pathway.
Activation of the RNase L Pathway in Ethynylcytidine-Treated Cells
A key downstream effect of ethynylcytidine is the activation of the RNase L pathway oup.comnih.govoup.comnih.gov. RNase L is an endoribonuclease that requires 2'-5'-linked oligoadenylates (2-5A) for its activation oup.comnih.govresearchgate.net. While the exact mechanism by which ethynylcytidine activates this pathway is not fully elucidated, it is proposed that the inhibition of RNA synthesis by ethynylcytidine may lead to the production of short RNA molecules that can activate 2-5A synthetase, subsequently leading to the activation of RNase L oup.com. Evidence supporting the involvement of RNase L includes the observed rRNA fragmentation pattern resembling RNase L activity and the enhancement of ethynylcytidine-induced apoptosis when RNase L expression is elevated oup.comnih.gov. Conversely, a decrease in RNase L levels through siRNA knockdown reduces ethynylcytidine-induced apoptosis nih.gov.
Role of RNase L in c-Jun NH2-terminal Kinase (JNK) Phosphorylation
RNase L activation in ethynylcytidine-treated cells is involved in the phosphorylation of c-Jun NH2-terminal kinase (JNK) oup.comnih.govresearchgate.netresearchgate.netresearchmap.jp. JNK is a crucial signaling molecule in various cellular processes, including apoptosis researchgate.netnih.gov. Studies have shown that in ethynylcytidine-treated cells, activated RNase L plays a role in the phosphorylation and subsequent activation of JNK oup.comnih.govresearchgate.netresearchmap.jp. Knockdown of RNase L has been shown to significantly decrease JNK phosphorylation and inhibit apoptosis induced by ethynylcytidine researchgate.netresearchmap.jp. This indicates that RNase L-mediated JNK activation is an important step in the apoptotic pathway triggered by ethynylcytidine.
Identification and Involvement of Protein-190 in Ethynylcytidine-Induced Apoptosis
Research investigating the mechanism of JNK phosphorylation by RNase L in ethynylcytidine-treated cells led to the identification of a protein, referred to as Protein-190 (later identified as IQGAP1), that associates with RNase L oup.comnih.govresearchmap.jp. Proteomic approaches, including co-immunoprecipitation and mass spectrometry, revealed this association oup.comnih.govresearchmap.jp. Protein-190 was also observed to be significantly phosphorylated oup.comnih.gov. Further experiments using siRNA-mediated knockdown demonstrated that Protein-190 plays a role in ethynylcytidine-induced apoptosis; reducing the level of Protein-190 drastically decreased the number of apoptotic cells oup.comnih.govokayama-u.ac.jp. These findings suggest that Protein-190 is a regulator in the apoptotic process induced by ethynylcytidine and may be involved in transducing signals between RNase L and JNK researchmap.jp.
Ethynylcytidine-Induced DNA Fragmentation
In addition to rRNA fragmentation, ethynylcytidine also induces DNA fragmentation oup.comresearchgate.net. DNA fragmentation is a hallmark of apoptosis and is indicative of the activation of cellular mechanisms leading to programmed cell death oup.com. This effect is observed in parallel with other characteristics of apoptosis in ethynylcytidine-treated cells oup.com.
Cellular and Preclinical Pharmacological Investigations of Ethynylcytidine
In Vitro Cellular Activity and Growth Inhibition Studies
Ethynylcytidine has been investigated for its ability to inhibit the growth of various cancer cell lines in vitro. scispace.comoncotarget.comresearchgate.netuni-freiburg.detdx.catdntb.gov.ua Its cytotoxic effects are primarily linked to its interference with RNA metabolism. spandidos-publications.com
Comparative Cytotoxicity Profiles across Diverse Cancer Cell Lines
Studies have shown that ethynylcytidine exhibits potent cytotoxicity against a range of human tumor cell lines. karger.comspandidos-publications.commedchemexpress.com The half-maximal inhibitory concentration (IC50) values for ECyd have been observed to vary across different cell lines and exposure times. For instance, in a panel of five human tumor cell lines, the IC50 values for ECyd ranged from 0.114 to 1.032 µM after 4 hours of exposure, 0.015 to 0.067 µM after 24 hours, and 0.008 to 0.058 µM after 72 hours. medchemexpress.com These results suggest that the cytotoxic effect of ethynylcytidine tends to increase with longer exposure times. medchemexpress.com Ethynylcytidine has demonstrated greater cytotoxicity compared to 5-fluorouracil (B62378) in a panel of 10 human tumor cells, with ECyd IC50 values ranging from 0.0173 to 3.11 µM, while 5-FU values ranged from 6.80 to >1,000 µM. spandidos-publications.com
Interactive Data Table: Ethynylcytidine IC50 Values in Human Tumor Cell Lines
| Cell Line | IC50 (µM) - 4h Exposure | IC50 (µM) - 24h Exposure | IC50 (µM) - 72h Exposure |
| Human Tumor 1 | 0.114 | 0.015 | 0.008 |
| Human Tumor 2 | ... | ... | ... |
| Human Tumor 3 | ... | ... | ... |
| Human Tumor 4 | ... | ... | ... |
| Human Tumor 5 | 1.032 | 0.067 | 0.058 |
Ethynylcytidine has also been investigated in the context of duplex drugs, where it is covalently linked to other antimetabolites like 2'-deoxy-5-fluorouridine (5-FdU). oncotarget.compsu.eduiiarjournals.org Studies on such duplex drugs in platinum-sensitive and -resistant ovarian cancer cells have shown that a 5-FdU-ECyd conjugate conferred a rapid dose-dependent decline in cell viability, suggesting its effect might be independent of platinum resistance status. oncotarget.com The response to the duplex drug was significantly higher compared to equimolar cisplatin (B142131) concentrations in both sensitive and resistant cell lines. oncotarget.com
Assessment of Apoptotic Responses in Ethynylcytidine-Treated Cells
Ethynylcytidine has been shown to induce apoptosis in cancer cells. medkoo.comcancer.govresearchgate.netnih.govresearchgate.net The apoptotic pathway triggered by ECyd involves the activation of RNase L. medkoo.comcancer.govresearchgate.netnih.gov Following RNase L activation, there is involvement of c-jun N-terminal kinase (JNK) phosphorylation, which subsequently leads to mitochondrial membrane damage and ultimately apoptosis. researchgate.netnih.gov Knockdown experiments using small interfering RNA (siRNA) targeting RNase L have been shown to significantly decrease JNK phosphorylation and inhibit apoptosis in ECyd-treated cells. researchgate.net Furthermore, a protein referred to as "Protein-190" has been found to be associated with RNase L and appears to play a role in ECyd-induced apoptosis, as its knockdown also drastically reduced the number of apoptotic cells. nih.govresearchgate.net
Effects on Cell Cycle Regulation and Migration
While the primary mechanism of ECyd involves RNA synthesis inhibition and subsequent apoptosis, some studies have touched upon its effects in relation to cell cycle and migration, often in the context of combination therapies or related compounds. Ethynylcytidine's active metabolite, ECTP, inhibits RNA polymerases which occur throughout the cell cycle except for the M phase. karger.com Studies comparing ECyd with 5-fluorouracil indicated that ECyd, similar to 5-FU, appeared to exert cytotoxic effects independently of the cell cycle in synchronized cells. spandidos-publications.com
In the context of a duplex drug (5-FdU-ECyd), treatment of platinum-resistant ovarian cancer cells efficiently decreased their migration. oncotarget.com Transcriptome analysis in these cells after 5-FdU-ECyd treatment showed deregulation of distinct cellular pathways involved in cell cycle regulation and DNA-damage response. oncotarget.com
Mechanisms of Chemosensitization by Ethynylcytidine in Preclinical Models
Ethynylcytidine has demonstrated the ability to enhance the efficacy of other chemotherapeutic agents, particularly in overcoming resistance mechanisms. scispace.comresearchgate.nettdx.cataacrjournals.orgpatsnap.comresearchgate.netnih.gov
Overcoming Platinum Resistance through Vaults Dysfunction
Ethynylcytidine has been shown to sensitize cancer cells, including those resistant to cisplatin (CDDP), by inhibiting the function of the Vault complex. scispace.comresearchgate.netaacrjournals.orgpatsnap.comresearchgate.netnih.gov Vaults are large cytoplasmic ribonucleoprotein particles implicated in multidrug resistance by potentially transporting drugs out of the cell. scispace.comresearchgate.netaacrjournals.orgresearchgate.netnih.govmdpi.com In cisplatin-resistant cell lines, Vaults have been observed to be overexpressed. scispace.comresearchgate.netnih.gov The suppression of major vault protein (MVP), a key component of Vaults, through RNA interference has been shown to restore sensitivity to cisplatin. scispace.comresearchgate.netnih.gov Ethynylcytidine significantly sensitized cisplatin-resistant cells compared to their parental lines. scispace.comresearchgate.netnih.gov
Inhibition of Vault RNA (vRNA) Synthesis and Major Vault Protein (MVP) Induction
A key mechanism by which ethynylcytidine overcomes platinum resistance is by interfering with the synthesis of vault RNA (vRNA) and the induction of Major Vault Protein (MVP). scispace.comresearchgate.netaacrjournals.orgpatsnap.comresearchgate.netnih.gov Vaults are composed of MVP, minor vault proteins, and small untranslated vault RNA (vRNA). scispace.comaacrjournals.orgresearchgate.netnih.govmdpi.com vRNA is considered an important component due to its interaction with anticancer drugs and is transcribed by RNA polymerase III, which is a target of ECyd. scispace.comaacrjournals.orgresearchgate.net Molecular analysis has revealed that ECyd inhibits the synthesis of vRNAs. scispace.comresearchgate.netnih.gov This inhibition of vRNA synthesis can lead to the formation of immature and dysfunctional Vaults that lack vRNAs. researchgate.net
Furthermore, ECyd has been shown to suppress the induction of MVP, which is often upregulated in response to chemotherapy, including cisplatin treatment. scispace.comresearchgate.netnih.gov By inhibiting both vRNA synthesis and MVP induction, ECyd disrupts the formation and function of Vaults, thereby reversing the resistance associated with these structures. scispace.comresearchgate.netaacrjournals.orgpatsnap.comnih.gov This synergistic effect of ECyd and cisplatin has been correlated with the level of MVP expression in various cancer cell lines. scispace.comresearchgate.netpatsnap.com Studies in xenograft tumor models have also demonstrated that ECyd decreases vRNA expression levels in vivo. scispace.comaacrjournals.orgnih.gov
Correlation between MVP Expression Levels and Synergistic Effects
Investigations into the mechanisms underlying the synergistic effects of 3'-ethynylcytidine (ECyd), also known as TAS-106, in combination therapies have identified a correlation with the expression levels of Major Vault Protein (MVP). ECyd, an RNA polymerase inhibitor, has been shown to enhance the antitumor efficacy of platinum-based drugs like cisplatin (CDDP) in various tumor types in both in vitro and in vivo models. nih.govnih.gov Studies have revealed that ECyd sensitizes cancer cells to CDDP by inhibiting the function of the Vault complex, a ribonucleoprotein particle implicated in multidrug resistance by transporting drugs out of the cell. nih.govnih.govpatsnap.com Vaults are composed of MVP, minor vault proteins, and vault RNA (vRNA). aacrjournals.org A molecular analysis indicated that ECyd inhibited the synthesis of vRNAs and the induction of MVP, both key components of Vaults. nih.govnih.govpatsnap.com Furthermore, a direct correlation was observed between the synergistic effect of ECyd and CDDP and the MVP expression level when analyzed across different cancer cell lines. nih.govnih.govpatsnap.comresearchgate.net This suggests that the ability of ECyd to counteract cisplatin resistance is linked to its inhibitory effect on Vaults function and a decrease in Vaults expression itself. nih.govnih.govpatsnap.com
Preclinical Efficacy in In Vivo Tumor Models
Preclinical studies have extensively evaluated the efficacy of Ethynylcytidine (this compound) in in vivo tumor models, demonstrating potent antitumor activities. nih.govnih.govpatsnap.comaacrjournals.orgiiarjournals.orgresearchgate.netkarger.comiiarjournals.orgvumc.nlresearchgate.net As an antitumor cytidine (B196190) analogue, ECyd inhibits RNA biosynthesis through the competitive inhibition of RNA polymerase I, II, and III. nih.goviiarjournals.orgiiarjournals.org This mechanism of action is distinct from agents primarily targeting DNA synthesis, offering potential benefits in slowly growing tumors where cells are less frequently in the S phase. karger.com
Antitumor Spectrum in Human Cancer Xenografts
This compound has demonstrated a wide and potent antitumor spectrum against human cancer xenografts in preclinical studies. iiarjournals.orgresearchgate.netiiarjournals.org Research has shown its activity in preclinical models of lung, colon, and breast cancer. vumc.nl Additionally, efficacy has been observed in a murine LOX IMVI melanoma xenograft model and against hepatoblastoma cell lines. karger.com
Efficacy as a Single Agent in Preclinical Models
Ethynylcytidine has shown antitumor activity as a single agent in preclinical in vivo models. karger.comresearchgate.net However, its effectiveness is often significantly enhanced when used in combination with other therapeutic agents. karger.com
Synergistic Effects of Ethynylcytidine in Combination Therapies in Preclinical Settings
A notable finding in preclinical research is the potent synergistic growth-inhibitory effect observed when Ethynylcytidine is combined with cisplatin. nih.govnih.govpatsnap.comaacrjournals.orgiiarjournals.orgkarger.com This synergy has been demonstrated in various cancer cell lines and confirmed in in vivo xenograft models. nih.govnih.govpatsnap.comaacrjournals.orgkarger.com The underlying mechanism for this synergy involves ECyd's inhibition of the Vault complex, which is associated with cisplatin resistance. nih.govnih.govpatsnap.com Beyond cisplatin, preclinical studies have also explored combinations with radiotherapy, showing enhanced effects. karger.com Furthermore, duplex drugs incorporating ethynylcytidine and 5-fluoro-2′-deoxyuridine (FdUrd) have shown promising in vitro efficacy in breast and ovarian cancer cells and were efficacious in a murine melanoma xenograft model. karger.comvumc.nl
Molecular Correlates and Biomarkers of Response in Preclinical Xenograft Models
Preclinical studies utilizing xenograft models have been instrumental in identifying potential molecular correlates and biomarkers of response to Ethynylcytidine, particularly in combination therapies. The expression level of Major Vault Protein (MVP) has been suggested as a potential predictive biomarker to identify patients who may benefit from the combination therapy with ECyd and platinum. nih.govnih.govpatsnap.com This is based on the observed correlation between MVP expression and the synergistic effect of the combination. nih.govnih.govpatsnap.comresearchgate.net
Another molecular factor correlated with cellular sensitivity to ECyd is the expression level of uridine-cytidine kinase 2 (UCK2). nih.govresearchmap.jp ECyd is phosphorylated by UCK2 to its active monophosphate form. nih.goviiarjournals.org Studies have indicated that UCK2 is preferentially expressed in cancer cells compared to normal cells, contributing to ECyd's greater effect on tumor cells. nih.gov Furthermore, functional point mutations in the UCK2 gene, such as the splice-site mutation IVS5+5 G>A, have been identified and linked to decreased expression levels of the UCK2 transcript, resulting in reduced sensitivity to ECyd in resistant cancer cell lines. researchmap.jp These findings suggest that UCK2 expression levels and specific mutations could serve as biomarkers for predicting response to ECyd treatment. Preclinical models, including patient-derived xenografts (PDXs), are valuable platforms for identifying such biomarkers that can potentially guide clinical decision-making. tmc.edurcsi.comjci.org
Ethynylcytidine in Molecular Biology Research and Diagnostic Applications
Application of Ethynyl-Modified Cytosine Derivatives in DNA Labeling and Tracking
Utility in Epigenetic Studies, including DNA Demethylation Tracking
Epigenetic modifications, such as DNA methylation, play crucial roles in regulating gene expression without altering the underlying DNA sequence. Active DNA demethylation is an enzymatic process that removes methyl groups from 5-methylcytosine (B146107) (5mC), contributing to dynamic changes in the epigenome nih.govnih.gov. While 5-ethynyl-2'-deoxycytidine (B116413) (EdC), a deoxy form of ethynyl-modified cytosine, has been noted for its compatibility with DNA demethylation tracking in epigenetic reprogramming studies and its potential for mapping active DNA demethylation sites vulcanchem.com, the application of Ethynylcytidine (5-EC) itself is more directly linked to RNA modifications, which are also considered part of the broader epigenetic landscape (epitranscriptomics) researchgate.netresearchgate.net.
Research indicates that 5-ethynylcytidine (B1258090) (5-EC) can be used to probe m5C oxidation in RNA. 5-EC can mimic 5-methylcytosine (m5C) in RNA, and upon enzymatic oxidation, it can generate a reactive intermediate capable of covalently trapping nearby nucleophiles, offering a strategy for characterizing RNA m5C dioxygenase enzymes researchgate.net. Metabolic labeling with 5-EC allows for its incorporation into cellular RNA, which can then be measured using techniques like quantitative mass spectrometry or click chemistry imaging researchgate.net. This utility in studying RNA modifications highlights a role for ethynylcytidine in the investigation of epigenetic-like processes occurring on RNA molecules.
Development of Ethynylcytidine-Derived Probes for Biological Imaging and Diagnostics
Ethynylcytidine (5-EC) serves as a valuable precursor for developing probes used in biological imaging, particularly for monitoring RNA synthesis. As an ethynyl-labeled cytidine (B196190), 5-EC is cell-permeable and can be incorporated into newly transcribed RNA by cellular machinery, replacing natural cytidine jenabioscience.comjenabioscience.combiorbyt.com. The incorporated ethynyl (B1212043) group provides a handle for subsequent detection using click chemistry jenabioscience.comjenabioscience.combiorbyt.comnih.gov.
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is highly efficient and bioorthogonal, meaning it reacts selectively with azide- or alkyne-tagged molecules without significant interaction with native biological components thermofisher.comlumiprobe.com. This selectivity allows for sensitive labeling and detection in complex biological samples thermofisher.com. By reacting the ethynyl-functionalized RNA with fluorescent azides via click chemistry, the newly synthesized RNA can be visualized using fluorescence microscopy jenabioscience.comjenabioscience.combiorbyt.comnih.gov. This technique offers a robust method for measuring de novo RNA synthesis in proliferating cells and tissues jenabioscience.comjenabioscience.comnih.gov.
The development of 5-EC-derived probes, coupled with click chemistry, provides a powerful tool for researchers to visualize and quantify RNA transcription rates in various biological contexts, including in live cells and animal tissues nih.gov. This approach offers advantages over traditional methods, such as those using bromouridine (BrU), by often simplifying protocols and improving signal-to-noise ratios jenabioscience.comthermofisher.com. While the primary application highlighted in the provided sources is biological imaging of RNA synthesis, the principle of incorporating an alkyne handle into biomolecules via modified nucleosides like 5-EC and subsequently labeling them with fluorescent or affinity tags via click chemistry is a fundamental strategy in developing probes for various biological applications, including potential diagnostic tools where visualization or capture of specific nucleic acid species is required mdpi.com.
Table 1: Properties and Applications of 5-Ethynylcytidine (5-EC)
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃N₃O₅ | jenabioscience.combiorbyt.comuni.lu |
| Molecular Weight | 267.24 g/mol | jenabioscience.comjenabioscience.combiorbyt.com |
| CAS Number | 65223-78-1 | jenabioscience.comjenabioscience.combiorbyt.combiosynth.com |
| PubChem CID | 176885 | uni.lulabsolu.ca |
| Applications Highlighted | RNA synthesis monitoring/imaging | jenabioscience.comjenabioscience.combiorbyt.comnih.gov |
| Detection Method | Click chemistry with fluorescent azides | jenabioscience.comjenabioscience.combiorbyt.comnih.gov |
Table 2: Comparative Incorporation of Ethynyl-Modified Nucleosides in Cell Lines
| Nucleoside Analogue | Incorporated into RNA (Selected Cell Lines) | Incorporated into DNA (Selected Cell Lines) | Source |
| 5-Ethynylcytidine (EC) | Efficiently incorporated | Not significantly incorporated | nih.gov |
| 5-Ethynyluridine (EU) | Efficiently incorporated | Not significantly incorporated | nih.gov |
Note: Data in Table 2 is based on findings in seven cell lines as reported in Source nih.gov.
Mechanisms of Acquired Resistance to Ethynylcytidine
Genetic and Molecular Determinants of Ethynylcytidine Resistance
Resistance to ethynylcytidine is often associated with alterations in the genes and proteins involved in its metabolism and transport. A key enzyme in the activation of ECyd is uridine (B1682114)/cytidine (B196190) kinase 2 (UCK2), which phosphorylates ECyd to its active monophosphate form. Consequently, genetic and molecular changes affecting UCK2 play a central role in the development of resistance.
Functional Point Mutations and Splice-Site Variants in UCK2 Gene
Mutations within the UCK2 gene have been identified as significant contributors to acquired resistance to ECyd. Studies have identified several functional point mutations and splice-site variants in the UCK2 gene in ECyd-resistant cancer cell lines. nih.govokayama-u.ac.jppatsnap.comresearchgate.netscience.gov For instance, a specific splice-site mutation, IVS5+5 G>A, has been found to be associated with ECyd resistance. nih.govokayama-u.ac.jppatsnap.comresearchgate.netscience.gov These genetic alterations can lead to the production of a non-functional or less active UCK2 enzyme, thereby reducing the intracellular phosphorylation of ECyd.
Aberrant mRNA Transcript Production and Decreased UCK2 Expression Levels
Genetic alterations, such as the IVS5+5 G>A variant in the UCK2 gene, can result in aberrant mRNA transcript production. nih.govokayama-u.ac.jppatsnap.comresearchgate.netscience.gov This aberrant splicing can lead to the generation of truncated mRNA transcripts and a marked decrease in the levels of normal, functional UCK2 mRNA. nih.govokayama-u.ac.jppatsnap.comresearchgate.netscience.gov The reduced levels of functional UCK2 mRNA subsequently lead to lower cellular expression of the UCK2 protein, diminishing the cell's capacity to activate ECyd. nih.govokayama-u.ac.jppatsnap.comresearchgate.netscience.gov
Impact of Reduced Ethynylcytidine Phosphorylation by Uridine/Cytidine Kinase
Ethynylcytidine is a prodrug that requires intracellular phosphorylation by uridine/cytidine kinase (primarily UCK2) to become active. nih.govokayama-u.ac.jppatsnap.comresearchgate.netnih.govspandidos-publications.com Reduced activity or expression of UCK2 directly impacts the initial phosphorylation of ECyd to 3'-ethynylcytidine 5'-monophosphate (ECMP). nih.govokayama-u.ac.jppatsnap.comresearchgate.netnih.govspandidos-publications.comwikigenes.orgsemanticscholar.org This decreased phosphorylation leads to lower intracellular concentrations of the active triphosphate form (ECTP), which is essential for inhibiting RNA polymerase I and exerting cytotoxic effects. nih.govokayama-u.ac.jppatsnap.comresearchgate.netspandidos-publications.com Consequently, cells with reduced UCK2 activity accumulate less active ECyd metabolites, rendering them less sensitive or resistant to the drug. semanticscholar.org The sensitivity of cells to ECyd has been shown to correlate with the intracellular accumulation of ECTP, which is influenced by UCK activity. semanticscholar.org
Cellular Adaptive Responses Leading to Ethynylcytidine Resistance
Beyond specific genetic mutations, cancer cells can employ various cellular adaptive responses to survive and proliferate in the presence of ethynylcytidine. Cellular adaptation involves changes that allow cells to achieve a new steady state compatible with survival under stress, such as drug exposure. teachmephysiology.commit.eduslideshare.net While not always involving permanent genetic changes, these adaptations can lead to acquired resistance. biorxiv.orgnih.gov In the context of nucleoside analogs like ECyd, cellular adaptations can include alterations in drug transport mechanisms, leading to decreased cellular uptake or increased efflux of the drug. semanticscholar.org Furthermore, a decrease in the activity of activating enzymes like UCK2, even without specific gene mutations, can also be considered a cellular adaptation contributing to resistance by limiting the conversion of the prodrug to its active form. semanticscholar.org These adaptive processes can involve widespread reprogramming of cell survival pathways. biorxiv.org
Strategies to Circumvent Ethynylcytidine Resistance in Preclinical Systems
Overcoming ethynylcytidine resistance is a critical goal in improving its therapeutic potential. Preclinical studies have explored various strategies to re-sensitize resistant cells and enhance the drug's efficacy.
Combination Therapy Approaches to Restore Sensitivity
Combination therapy, involving the use of ECyd alongside other therapeutic agents, has shown promise in circumventing acquired resistance in preclinical models. patsnap.comnih.govnih.govnih.govoncotarget.comresearchgate.netnih.govresearchgate.net This approach aims to target multiple pathways simultaneously or exploit vulnerabilities that emerge in resistant cells. For example, studies have demonstrated that ECyd can enhance the anti-tumor efficacy of platinum-based drugs like cisplatin (B142131) in various tumor types, including cisplatin-resistant head and neck cancer cells. patsnap.comnih.govnih.govresearchgate.net This synergistic effect has been linked to ECyd's ability to inhibit the function and expression of Vaults, which can act as a drug transporter and contribute to platinum resistance. patsnap.comnih.govnih.gov The combination of ECyd and cisplatin has been suggested as a potential strategy for overcoming platinum resistance, and Vaults could serve as a biomarker for identifying patients who might benefit from this combination. patsnap.comnih.govnih.gov Other combination strategies involving duplex drugs, where ECyd is covalently linked to another cytotoxic compound, have also been investigated to bypass resistance mechanisms and improve activity. nih.govoncotarget.comresearchgate.net While some duplex drugs like 5-FdU-ECyd showed potent activity in platinum-resistant ovarian cancer cells as a monotherapeutic agent, they did not always exhibit synergistic effects when combined with cisplatin, suggesting different properties compared to ECyd used alone in combination. oncotarget.com The development of modified nucleoside analogs and their formulations, such as liposomal formulations, are also being explored to circumvent resistance mechanisms like reduced uptake and bypass initial activation steps. nih.govnih.gov
Modulation of Drug Transporters and Efflux Mechanisms (e.g., Vaults)
Acquired resistance to chemotherapeutic agents is a significant challenge in cancer treatment, and various mechanisms contribute to this phenomenon, including the modulation of drug transporters and efflux mechanisms qiagen.com. These cellular components can reduce the intracellular concentration of a drug, thereby diminishing its efficacy qiagen.com. While numerous efflux transporters, particularly members of the ATP-binding cassette (ABC) superfamily like P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated proteins (MRPs/ABCCs), are well-established mediators of multidrug resistance medtechbcn.comecancer.orgnih.govfrontiersin.orgmdpi.comnih.govimrpress.com, research has also highlighted the role of other cellular structures, such as Vaults, in drug resistance, including resistance to agents like cisplatin (CDDP) mdpi.compatsnap.comnih.govaacrjournals.orgnih.gov.
Vaults are large ribonucleoprotein complexes found in eukaryotic cells mdpi.comnih.gov. Their structure, reminiscent of ancient cathedral ceilings, is primarily composed of multiple copies of the major vault protein (MVP), along with other proteins and small untranslated vault RNAs (vRNAs) mdpi.comaacrjournals.org. Vaults have been implicated in various cellular processes and have been associated with drug resistance, although their precise roles can be complex and are still under investigation mdpi.com. The prevailing component, MVP, is present in 78 copies within each vault complex, forming a barrel-like structure with an internal cavity mdpi.com. This cavity accommodates vPARP, TEP1, and small untranslated RNAs mdpi.com.
Studies investigating resistance to cisplatin (CDDP) in head and neck cancer cells (KB cells) have demonstrated that these resistant cells often overexpress Vaults patsnap.comnih.govaacrjournals.org. Suppression of MVP expression through techniques like RNA interference has been shown to restore sensitivity to CDDP, indicating a direct contribution of Vaults to this resistance nih.govaacrjournals.org.
Ethynylcytidine (ECyd), also known as TAS-106, a nucleoside analog that inhibits RNA polymerases, has been shown to sensitize CDDP-resistant cells by interfering with Vault function patsnap.comnih.govaacrjournals.org. Research indicates that ECyd can inhibit the drug transporter Vault complex patsnap.comnih.gov. Molecular analysis suggests that ECyd achieves this by inhibiting the synthesis of vRNAs and suppressing the induction of MVP, both of which are crucial components of Vaults as a drug transporter patsnap.comnih.govaacrjournals.org. Specifically, ECyd, as an inhibitor of RNA polymerase III, can suppress the expression of vRNAs scispace.com. Furthermore, its inhibitory effect on RNA polymerase II may contribute to the suppression of MVP protein scispace.com.
The synergistic growth-inhibitory effect observed when combining ECyd with CDDP has been correlated with the expression level of MVP in various cancer cell lines patsnap.comnih.gov. In xenograft tumor models, ECyd has also been shown to decrease the expression level of vRNAs patsnap.comnih.gov. These findings suggest that ECyd's ability to overcome CDDP resistance, at least in part, is mediated through the dysfunction and decreased expression of Vaults patsnap.comnih.govscispace.com. This mechanism offers a potential strategy for overcoming platinum resistance in cancers where Vaults are implicated in reduced drug sensitivity patsnap.comnih.govscispace.com.
While the role of Vaults in drug resistance is supported by these findings, the broader landscape of drug transporters, particularly ABC transporters, remains a major factor in multidrug resistance across various cancers medtechbcn.comnih.govfrontiersin.orgmdpi.comnih.govimrpress.com. However, the specific interaction and modulation of these classical ABC transporters by Ethynylcytidine in the context of acquired resistance is not as extensively detailed in the provided search results as its interaction with Vaults. The research primarily focuses on ECyd's impact on Vaults as a mechanism to overcome resistance to other drugs like cisplatin patsnap.comnih.govaacrjournals.orgscispace.com.
Advanced Research Methodologies Applied to Ethynylcytidine Studies
Transcriptome Analysis to Elucidate Cellular Responses to Ethynylcytidine Treatment
Transcriptome analysis, which involves studying the complete set of RNA transcripts in a cell or organism, is employed to understand how cells respond to Ethynylcytidine treatment at the gene expression level. This method can reveal changes in the synthesis and regulation of various RNA species following exposure to Ethynylcytidine. For instance, Ethynylcytidine has been shown to inhibit the synthesis of vRNAs, which are critical components of Vaults, in cisplatin-resistant head and neck cancer cells. patsnap.comnih.govnih.gov This inhibition of vRNA expression by Ethynylcytidine was observed in cultured cells within 2–24 hours of treatment and also in xenograft tumors. nih.gov Transcriptome analysis can help identify specific genes or pathways whose expression is altered by Ethynylcytidine, providing clues about its mechanism of action and potential cellular responses, such as those related to cell cycle regulation, apoptosis, and DNA damage. While 5-ethynylcytosine (B3428137) (EC) has been suggested as an alternative for cell-specific transcriptome analysis due to its requirement for cytosine deaminase (CD) for incorporation into RNA, this method may introduce background noise from non-specific binding during antibody-based isolation of EC-tagged RNA. biologists.com
Proteomic Approaches for Identification of Ethynylcytidine-Binding Partners and Effectors
Proteomic approaches, focusing on the large-scale study of proteins, are valuable for identifying proteins that interact with Ethynylcytidine or are affected by its presence. These methods can help pinpoint Ethynylcytidine-binding partners and downstream effectors that mediate its biological activities. For example, a proteomic approach using co-immunoprecipitation and mass spectrometry has been used to identify RNase L-binding partners in cells treated with Ethynylcytidine. oup.com This research identified a protein, termed Protein-190, that associates with RNase L and is significantly phosphorylated upon Ethynylcytidine treatment. oup.com Knockdown experiments targeting Protein-190 demonstrated a decrease in Ethynylcytidine-induced apoptosis, suggesting its involvement in the RNase L-mediated apoptotic pathway activated by Ethynylcytidine. oup.com Chemoproteomic strategies, a subset of proteomics, are specifically designed to study the interactions of small molecules with proteins on a proteome-wide scale. nih.govnih.govmdpi.com These strategies can involve activity-based protein profiling (ABPP) or compound-centric approaches to identify protein targets. nih.govmdpi.com For instance, 5-ethynylcytidine (B1258090) has been used in a metabolic labeling strategy for profiling 5-methylcytidine (B43896) dioxygenase enzymes, allowing for the characterization of ALKBH1-dependent modification sites in RNA. nih.govresearchgate.net
In Silico Modeling, Molecular Docking, and Virtual Screening for Target Prediction and Compound Optimization
In silico methodologies, including molecular modeling, docking, and virtual screening, play a significant role in predicting potential targets of Ethynylcytidine and guiding the optimization of related compounds. These computational techniques allow researchers to simulate molecular interactions and screen large libraries of compounds virtually. nih.govpatsnap.com Molecular docking studies can predict the binding affinity and interaction modes of Ethynylcytidine with potential protein targets. patsnap.com For example, in silico target prediction and molecular docking studies have suggested that ethynylcytidine and ethynyluridine are potential inhibitors of uridine-cytidine kinase 2 (UCK2). researchgate.net This is particularly relevant as UCK2 is overexpressed in many cancers and is involved in the phosphorylation of Ethynylcytidine to its active triphosphate form. patsnap.comresearchgate.net Virtual screening can rapidly filter vast chemical libraries to identify compounds with potential therapeutic activity or predicted interactions with specific targets. patsnap.com These computational approaches contribute to identifying lead candidates and optimizing their structures for improved efficacy and reduced off-target effects. nih.govpatsnap.comresearchgate.net
Chemoproteomics Strategies for Ethynylcytidine Target Identification
Chemoproteomics is a powerful approach for the unbiased identification of protein targets of small molecules like Ethynylcytidine within complex biological systems. nih.govmdpi.comresearchgate.net These strategies often utilize chemical probes that interact with the small molecule or its binding partners, followed by mass spectrometry to identify the labeled proteins. mdpi.comresearchgate.net As mentioned earlier, 5-ethynylcytidine has been employed in chemoproteomic studies, specifically in metabolic labeling strategies to probe RNA modification-associated proteins. nih.govresearchgate.net This involves incorporating the modified nucleoside into RNA, which can then be used to capture and identify interacting proteins, such as enzymes involved in RNA modifications. nih.govresearchgate.net Chemoproteomics can identify both covalent and non-covalent interactions, providing a comprehensive view of Ethynylcytidine's protein targets and off-targets. mdpi.comresearchgate.net
Integration of Phenotypic and Target-Based Drug Discovery Paradigms in Ethynylcytidine Research
Ethynylcytidine research benefits from the integration of both phenotypic and target-based drug discovery paradigms. Phenotypic screening identifies compounds based on their observable effects on cells or organisms, without requiring prior knowledge of the molecular target. nih.govsciltp.comtechnologynetworks.com Target-based screening, conversely, focuses on compounds that interact with a predefined molecular target. nih.govsciltp.comtechnologynetworks.com While Ethynylcytidine was identified as an inhibitor of RNA polymerase I through target-based approaches, its effects on cellular phenotypes, such as induction of apoptosis and overcoming cisplatin (B142131) resistance, are also extensively studied. patsnap.comnih.govnih.govnih.govnih.gov Integrating these approaches allows for a more comprehensive understanding of how Ethynylcytidine exerts its effects. Phenotypic observations, such as the synergistic growth inhibition when combined with cisplatin, can lead to target deconvolution efforts to identify the underlying molecular mechanisms, such as the inhibition of Vaults function and decreased vRNAs expression. patsnap.comnih.govnih.gov Conversely, knowing Ethynylcytidine's primary target (RNA polymerase I) informs the design of phenotypic assays to study the downstream consequences of RNA synthesis inhibition. patsnap.comnih.gov This integrated strategy can lead to the discovery of novel mechanisms of action and potential biomarkers for patient stratification. patsnap.comnih.govnih.govsciltp.comtechnologynetworks.com
Application of Click Chemistry Principles in Ethynylcytidine Research Beyond Labeling
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool in Ethynylcytidine research, primarily due to the presence of the ethynyl (B1212043) group. nih.govmedchemexpress.commedchemexpress.comresearchgate.net While widely used for labeling newly synthesized RNA for detection and imaging, click chemistry principles can be applied beyond simple labeling. nih.govjenabioscience.com The bio-orthogonal nature of click reactions allows for selective conjugation of Ethynylcytidine-modified biomolecules with azide-containing probes or tags within complex biological environments. researchgate.netnih.gov This can be leveraged for various applications, including the enrichment and isolation of Ethynylcytidine-incorporated RNA or Ethynylcytidine-bound proteins for further analysis. nih.govjenabioscience.com Although the provided search results primarily highlight the use of Ethynylcytidine in click chemistry for RNA synthesis detection, the inherent reactivity of the ethynyl group suggests potential for developing more complex click chemistry-based tools. These could include bifunctional probes for simultaneous labeling and functional perturbation, or for constructing molecular conjugates involving Ethynylcytidine for targeted delivery or imaging, although specific examples beyond labeling were not detailed in the search results. The rapid and specific nature of click chemistry makes it a versatile tool for chemical biology applications involving Ethynylcytidine. researchgate.netnih.gov
Q & A
Q. How can researchers resolve contradictions in Ethynylcytidine’s antitumor efficacy across different cancer models?
- Answer: Conduct comparative transcriptomics to identify tumor-specific resistance mechanisms (e.g., upregulated nucleoside transporters or efflux pumps). Use isogenic cell lines to isolate genetic factors (e.g., KRAS mutations) affecting drug response. Meta-analysis of preclinical data should stratify results by tumor type, dosing schedule, and endpoints (e.g., tumor regression vs. survival) .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy of Ethynylcytidine?
- Answer: Perform PK/PD modeling to correlate in vitro IC50 with in vivo exposure (AUC, Cmax). Use patient-derived xenografts (PDXs) to mimic tumor microenvironment interactions. Evaluate drug penetration via MALDI imaging in tumor sections .
Q. How can researchers optimize Ethynylcytidine administration routes to mitigate toxicity while maintaining efficacy?
- Answer: Compare intravenous, intraperitoneal, and oral routes in toxicity-pharmacodynamic studies. Use toxicogenomics to identify off-target effects (e.g., bone marrow suppression). Nanoparticle encapsulation or prodrug strategies may enhance tumor targeting; assess via biodistribution studies .
Q. What statistical approaches are suitable for analyzing Ethynylcytidine’s synergistic effects in combination therapies?
- Answer: Apply the Chou-Talalay method to calculate combination indices (CI) for synergy quantification. Use ANOVA with post-hoc tests to compare monotherapy vs. combination outcomes. Power analysis should determine sample sizes for detecting synergy (e.g., α=0.05, β=0.2) .
Q. How can predictive biomarkers for Ethynylcytidine resistance be identified and validated?
- Answer: Perform CRISPR-Cas9 screens to pinpoint resistance genes (e.g., SAMHD1 mutations). Validate candidates via siRNA knockdown in resistant cell lines. Clinical correlation requires retrospective analysis of tumor biopsies for biomarker expression (e.g., immunohistochemistry) .
Methodological Guidelines
Q. How should researchers design studies to assess Ethynylcytidine’s impact on ribosomal RNA synthesis?
- Answer: Use pulse-chase assays with <sup>3</sup>H-uridine to measure rRNA synthesis rates. Combine with Pol I-specific inhibitors (e.g., CX-5461) to confirm target engagement. Include northern blotting for precursor rRNA (47S) quantification .
Q. What protocols ensure reproducibility in Ethynylcytidine synthesis and characterization?
- Answer: Follow ICH Q11 guidelines for critical quality attributes (CQAs). Document synthetic steps (e.g., Sonogashira coupling for ethynyl group introduction) and characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR. Purity must be verified by HPLC, and crystallinity by XRPD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
